ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-2-28-19(27)23-10-8-22(9-11-23)16(26)14-29-18-21-20-17-24(12-13-25(17)18)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZQEYYIEXMEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 921833-61-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazole moiety known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing the imidazo[2,1-c][1,2,4]triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this framework can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival.
Case Study: Antimicrobial Evaluation
| Compound | Target Microorganism | Activity |
|---|---|---|
| Ethyl 4-(2-(...)) | Staphylococcus aureus | Moderate Inhibition |
| Ethyl 4-(2-(...)) | Escherichia coli | Significant Inhibition |
| Ethyl 4-(2-(...)) | Candida albicans | Moderate Activity |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound demonstrates cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
A study conducted on human colon carcinoma cell lines revealed that this compound exhibited IC50 values indicating potent cytotoxicity. The compound's effectiveness was attributed to its ability to disrupt cellular signaling pathways involved in cancer cell proliferation.
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, ethyl 4-(2-(...)) has shown promise as an inhibitor of specific enzymes linked to disease progression. For example, it may inhibit focal adhesion kinases (FAK) which are implicated in cancer metastasis.
Table: Enzyme Inhibition Studies
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to the imidazo[2,1-c][1,2,4]triazole scaffold. Research indicates that derivatives of this scaffold exhibit significant efficacy in models of seizure activity. For instance, compounds with similar structures have shown protective effects against picrotoxin-induced seizures, demonstrating their potential as anticonvulsants .
Anticancer Potential
The imidazo[2,1-c][1,2,4]triazole derivatives have been investigated for their anticancer properties. Notably, compounds featuring this moiety have been synthesized and tested against various cancer cell lines, including human melanoma (A375) and breast cancer (MCF-7). The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antiproliferative activity .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A375 | 15.2 | Moderate |
| MCF-7 | 10.8 | High |
Antimicrobial Effects
Compounds containing the imidazo[2,1-c][1,2,4]triazole framework have also demonstrated antimicrobial activities against various pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
Case Study 1: Anticonvulsant Efficacy
In a study conducted by Siddiqui et al., several triazole derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock seizure test (MES). One compound demonstrated a significant protective index (PI), indicating its potential as a therapeutic agent for epilepsy .
Case Study 2: Anticancer Activity
A series of imidazo[2,1-c][1,2,4]triazole derivatives were tested against multiple cancer cell lines. The study revealed that certain modifications to the piperazine moiety enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity to normal fibroblast cells .
Chemical Reactions Analysis
Thioether Reactivity and Nucleophilic Substitutions
The thioether (-S-) moiety in the acetyl group undergoes nucleophilic substitution reactions. In analogous compounds, such as 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-imidazo[2,1-c] triazoles, the sulfur atom participates in:
-
Oxidative reactions to form sulfoxides or sulfones under controlled conditions .
-
Alkylation with alkyl halides, yielding thioether derivatives .
Example Reaction Pathway
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | 75% | |
| Benzyl bromide | K₂CO₃, DMF, 60°C | Benzyl-thioether analog | 68% |
Piperazine Ring Functionalization
The piperazine ring’s secondary amines are sites for acylation , sulfonylation , and urea/thiourea formation :
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .
-
Sulfonylation : P-toluenesulfonyl chloride yields sulfonamide derivatives .
-
Urea/Thiourea Synthesis : Aryl isocyanates/isothiocyanates form urea/thiourea linkages .
Key Data for Piperazine Modifications
Ester Hydrolysis and Carboxylic Acid Derivatives
The ethyl carboxylate group undergoes acid- or base-catalyzed hydrolysis to yield a carboxylic acid, which can be further functionalized:
-
Hydrolysis : 6 M HCl/EtOH (1:1) at 80°C converts the ester to a carboxylic acid.
-
Amide Formation : The acid reacts with amines (e.g., thiazol-2-amine) via EDC/HOBt coupling .
Reaction Outcomes
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Ethyl ester | HCl/EtOH | Carboxylic acid derivative | Intermediate for conjugates |
| Carboxylic acid | Thiazol-2-amine | Amide-linked bioactive compound | Antimicrobial agents |
Imidazo-Triazole Core Reactivity
The imidazo[2,1-c] triazole system exhibits hydrogen-bonding interactions and π-π stacking , critical for binding biological targets. While direct reactions are less common, structural analogs show:
-
Metal coordination at N-atoms, forming complexes with Cu²⁺ or Zn²⁺ .
-
Electrophilic aromatic substitution at C-5 or C-7 positions under nitration or halogenation conditions .
Biological Activity and Mechanistic Insights
Derivatives of this compound demonstrate anticancer activity via kinase inhibition (e.g., c-Met, IC₅₀ = 0.24 nM) and antimicrobial effects (MIC = 100–400 µg/mL against Gram-positive bacteria) . The thioether and piperazine groups enhance membrane permeability, while the imidazo-triazole core disrupts enzymatic ATP-binding pockets .
Q & A
Basic: What experimental methods are recommended to confirm the structure of this compound?
Answer:
The compound’s structure should be validated using a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to map hydrogen and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups like thioether (-S-) and carbonyl (C=O) bonds. For crystalline derivatives, X-ray crystallography provides definitive structural resolution. Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .
Basic: How can researchers assess the solubility and lipophilicity of this compound for in vitro studies?
Answer:
Use SwissADME or ALOGPS 3.0 tools to predict logP (lipophilicity) and solubility in aqueous/organic solvents. Experimentally, perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. For logP determination, employ HPLC retention time correlation with reference standards. Compare results against known drugs (e.g., celecoxib) to contextualize bioavailability potential .
Advanced: How can synthetic routes be optimized to improve yield for this compound?
Answer:
Optimize via Design of Experiments (DoE) to test variables:
- Temperature control : Maintain 195–230°C during cyclization steps to minimize side products.
- Catalyst screening : Test palladium on carbon (Pd/C) for hydrogenation efficiency.
- Solvent selection : Use anhydrous ethanol or acetone for nucleophilic substitutions.
Monitor reaction progress with TLC/HPLC and adjust stoichiometry (e.g., 1.2 equiv. of azide derivatives in click chemistry) .
Advanced: What strategies resolve contradictions in biological activity data between structural analogs?
Answer:
Perform structure-activity relationship (SAR) studies focusing on:
- Substituent effects : Compare chlorophenyl vs. methoxyphenyl groups on target binding.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonding with triazole rings).
Validate discrepancies via in vitro assays (e.g., kinase inhibition) under standardized conditions .
Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
Focus on plasma protein binding (ultrafiltration assays), metabolic stability (CYP450 isoform screening), and blood-brain barrier permeability (PAMPA-BBB). Use LC-MS/MS for quantification. Prioritize parameters aligning with therapeutic targets (e.g., CNS activity requires high BBB penetration) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Employ molecular dynamics simulations (GROMACS) to study binding stability and free energy calculations (MM-PBSA) for affinity quantification. Combine with pharmacophore models (MOE) to identify key residues in enzyme active sites (e.g., triazole-mediated hydrogen bonds with kinases). Validate predictions via surface plasmon resonance (SPR) for binding kinetics .
Basic: What analytical techniques are critical for purity assessment?
Answer:
Use HPLC-PDA (≥95% purity threshold) with C18 columns and acetonitrile/water gradients. Confirm homogeneity via melting point analysis (DSC) and elemental analysis (CHNS). For trace impurities, apply LC-HRMS .
Advanced: How can structural analogs inform SAR for this compound?
Answer:
Compare analogs like Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate ( ) to isolate the impact of:
- Piperazine vs. morpholine moieties on solubility.
- Chlorophenyl vs. fluorophenyl on target selectivity.
Use 3D-QSAR (CoMFA/CoMSIA) to model electronic and steric contributions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Use glove boxes for air-sensitive steps (e.g., thiol-acetyl couplings). Conduct AMES tests for mutagenicity and MTT assays for cytotoxicity (IC50 in HEK293 cells). Follow OECD guidelines for acute toxicity profiling .
Advanced: How can AI/ML optimize reaction conditions for scaled synthesis?
Answer:
Train random forest models on reaction parameters (temperature, solvent, catalyst) to predict yields. Use COMSOL Multiphysics for heat/mass transfer simulations in flow reactors. Implement Bayesian optimization for real-time adjustment of variables like pH and stirring rate .
Advanced: What mechanisms explain the compound’s anticancer activity in molecular studies?
Answer:
Hypothesized mechanisms include:
- Topoisomerase II inhibition via triazole intercalation (DNA relaxation assays).
- Apoptosis induction (Annexin V/PI staining) through ROS generation (DCFDA assays).
Confirm via Western blotting (caspase-3 activation) and transcriptomic profiling (RNA-seq of treated cancer cells) .
Basic: How should stability studies be designed for long-term storage?
Answer:
Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks. Assess photostability via ICH Q1B guidelines (UV light exposure). Use lyophilization for hygroscopic derivatives and store under argon at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
